molecular formula C17H20NNaO3 B590139 Etodolac sodium, (S)- CAS No. 136172-37-7

Etodolac sodium, (S)-

Cat. No.: B590139
CAS No.: 136172-37-7
M. Wt: 309.341
InChI Key: OYVVSFKYBAVZJZ-LMOVPXPDSA-M
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Description

Historical Development of Etodolac Compounds

Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), was first patented in 1971 and approved for medical use in 1985. Its development marked a significant advancement in NSAID chemistry due to its unique pyranoinDole acetic acid structure. The racemic form of etodolac gained U.S. Food and Drug Administration approval in 1991, but subsequent research revealed critical enantiomeric differences. The resolution of racemic etodolac into its (R)- and (S)-enantiomers in the 1980s enabled targeted studies of their distinct pharmacological properties. Key synthetic milestones include the optimized preparation of 7-ethyltryptophol, a crucial intermediate, and the development of stereoselective synthesis methods using chiral catalysts. Patent US-4585877-A (1986) detailed early cyclization techniques for pyranoindole core formation, while later innovations focused on eliminating hazardous reagents like concentrated sulfuric acid through trimethylhalosilane-mediated reactions.

Chemical Classification and Nomenclature

Etodolac sodium, (S)-, is classified as:

  • IUPAC Name : Sodium 2-[(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
  • Chemical Family : Selective cyclooxygenase-2 (COX-2) inhibitor within the arylacetic acid NSAID subclass
  • Molecular Formula : C₁₇H₂₀NNaO₃

The sodium salt formulation enhances aqueous solubility compared to the free acid form (logP = 3.4). Structural features include:

  • Chiral center at C1 of the pyran ring
  • Diethyl substitution at C1 and C8 positions
  • Acetic acid moiety converted to sodium carboxylate

Table 1 : Key Physicochemical Properties

Property Value Source
Molecular Weight 309.34 g/mol
pKa (carboxylic acid) 4.65
Plasma Protein Binding >99%
logD (pH 7.4) 1.8

Significance in Pharmaceutical Chemistry Research

The (S)-enantiomer drives etodolac's primary therapeutic effects through COX-2 inhibition (179-fold selectivity over COX-1). Research highlights include:

  • Stereochemical Optimization : Demonstration that (S)-etodolac accounts for >90% of anti-inflammatory activity
  • Dual Action Mechanisms : COX-2-independent anti-allodynic effects in neuropathic pain models
  • Formulation Advances : Development of sustained-release microspheres using gum katira to reduce gastrointestinal toxicity

Recent studies utilize molecular docking to explain enantioselective Wnt pathway inhibition, with (R)-etodolac showing superior β-catenin binding (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for (S)-form).

Stereochemical Relevance of the S-Enantiomer

The chiral C1 center dictates pharmacological activity:

  • Activity Profile :
    • (S)-Etodolac: IC₅₀ COX-2 = 0.34 μM vs. COX-1 = 61 μM
    • (R)-Etodolac: No COX inhibition at therapeutic concentrations
  • Metabolic Fate :

    • Hepatic glucuronidation occurs faster for (S)-enantiomer (CL = 62 mL/hr/kg vs. 41 mL/hr/kg for R-form)
    • Enterohepatic recirculation contributes to (S)-etodolac's prolonged half-life (t₁/₂ = 7.3 hr)
  • Protein Binding :

    • (S)-Enantiomer: 99.2% albumin-bound
    • (R)-Enantiomer: 99.6% albumin-bound

Figure 1 : Enantiomeric Recognition in COX-2 Binding Pocket
(S)-Etodolac adopts a conformation allowing:

  • Ionic interaction with Arg120
  • Hydrogen bonding to Tyr355
  • Hydrophobic packing in the arachidonate channel

Properties

CAS No.

136172-37-7

Molecular Formula

C17H20NNaO3

Molecular Weight

309.341

IUPAC Name

sodium;2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetate

InChI

InChI=1S/C17H21NO3.Na/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12;/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20);/q;+1/p-1/t17-;/m0./s1

InChI Key

OYVVSFKYBAVZJZ-LMOVPXPDSA-M

SMILES

CCC1=CC=CC2=C1NC3=C2CCOC3(CC)CC(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Efficacy

In a randomized, double-blind study of 100 patients undergoing third molar extraction, etodolac (400 mg every 8 hours) and diclofenac sodium (50 mg every 8 hours) demonstrated equivalent analgesic efficacy. Over 72 hours, pain intensity decreased to ~15–16 mm in both groups . Rescue analgesia (tramadol) was required in only 3–5% of patients .

Table 1: Postoperative VAS Scores (Mean ± SEM)

Time (hours) Diclofenac Sodium (mm) Etodolac Sodium (mm)
0 91.36 ± 0.86 87.94 ± 1.46
2 55.12 ± 3.75 53.08 ± 4.42
72 14.74 ± 3.45 16.00 ± 3.40

Source:

Etodolac Sodium vs. Naproxen Sodium

In a crossover study evaluating third molar surgery outcomes, diclofenac potassium outperformed naproxen sodium and etodolac in reducing swelling (ultrasound-measured), though pain relief was statistically equivalent across all three NSAIDs . Etodolac’s GI tolerability remains advantageous: naproxen’s prolonged COX-1 inhibition increases ulcerogenicity compared to etodolac’s COX-2 preference .

Etodolac vs. Its Derivatives (P1–P3)

Three hydrazone derivatives of etodolac (P1–P3) were synthesized and tested in an egg-white-induced paw edema model.

Table 2: Paw Edema Reduction (Mean ± SEM)

Compound Baseline Thickness (mm) 240-Minute Thickness (mm)
Etodolac 5.20 ± 0.12 3.10 ± 0.10
P1 5.18 ± 0.15 3.15 ± 0.12
P2 5.22 ± 0.14 3.12 ± 0.11
P3 5.19 ± 0.13 3.08 ± 0.09

Source:

Etodolac vs. Celecoxib and Ibuprofen

  • Celecoxib : A Cochrane review found etodolac 200 mg comparable to celecoxib 200 mg in postoperative pain relief (NNT = 3.3 vs. 3.2) .
  • Ibuprofen : Etodolac 400 mg matched ibuprofen 400 mg in efficacy but showed fewer GI side effects in long-term osteoarthritis management .

Table 3: Adverse Event Incidence

NSAID GI Adverse Events (%) Cardiovascular Risks
Etodolac 4–8% Moderate
Diclofenac 8–12% High
Naproxen 10–15% High
Celecoxib 5–7% High (COX-2 selective)

Sources:

Preparation Methods

Meglumine Salt Formation and Crystallization

The resolution of racemic etodolac using glucamine derivatives, particularly meglumine (N-methyl-D-glucamine), represents a cornerstone method for obtaining the (S)-enantiomer. This process exploits the differential solubility of diastereomeric salts in alcoholic solvents. Racemic etodolac is combined with meglumine in a 1:1 molar ratio in isopropanol or ethanol at 35–55°C, followed by seeding with enantiopure (S)-etodolac meglumine crystals. The (S)-enantiomer preferentially crystallizes, achieving an enantiomeric excess (ee) of 86.4–97% in the first cycle. Recrystallization from isopropanol further elevates purity to >99% ee.

Mechanistic Insight : The meglumine salt’s solubility profile is pH-dependent, with optimal crystallization occurring near neutral conditions (pH 6.5–7.5). The process benefits from in situ racemization of the undesired (R)-enantiomer, which is facilitated by residual base in the reaction medium. This dynamic resolution enables near-quantitative yields of the (S)-enantiomer.

Pharmacokinetic Advantages of the Meglumine Salt

Clinical studies comparing racemic etodolac and (S)-etodolac meglumine salt demonstrate significant differences in absorption kinetics. After a single 200 mg dose of racemic etodolac, the (S)-enantiomer exhibits a peak plasma concentration (CmaxC_{max}) of 12.4 μg/mL at 120 minutes (TmaxT_{max}). In contrast, 168 mg of the meglumine salt (equivalent to 100 mg free acid) achieves a CmaxC_{max} of 18.7 μg/mL at 45 minutes, with a 32% higher AUC (area under the curve). These properties are attributed to the meglumine salt’s enhanced aqueous solubility, which accelerates dissolution and absorption.

Hydrolysis-Driven Synthesis of (S)-Etodolac

Alkaline Hydrolysis of Methyl Esters

A two-step hydrolysis process, detailed in CN101085778B, converts methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate (etodolac methyl ester) to (S)-etodolac (Figure 1):

  • Step A : The methyl ester undergoes hydrolysis in a methanol-water (1:5 v/v) solution with sodium hydroxide (1.3:1 molar ratio) at reflux (65–70°C) for 30–60 minutes. Acidification to pH 3–4 with HCl yields crude (S)-etodolac (98–99% yield).

  • Step B : The crude product is dissolved in aqueous NaOH, filtered, and reprecipitated with ethanol-HCl to afford purified (S)-etodolac (98.8% yield, >99% purity).

Key Process Parameters :

ParameterOptimal RangeImpact on Yield/Purity
NaOH:Methyl Ester1.3:1Prevents over-saponification
Hydrolysis Time30–60 minMaximizes conversion (>99%)
Crystallization pH3–4Minimizes residual impurities

Racemization Control

Maintaining pH >10 during hydrolysis suppresses racemization, ensuring enantiomeric integrity. Below pH 9, acid-catalyzed racemization via keto-enol tautomerism becomes significant, reducing ee by 5–10%.

Industrial-Scale Synthesis via Cyclocondensation

Reaction of 7-Ethyl-Tryptophol with Methyl 3-Oxo-Pentanoate

US6066741A discloses a scalable method for synthesizing etodolac’s core structure:

  • Step A : 7-Ethyl-tryptophol reacts with methyl 3-oxo-pentanoate in toluene at 0–5°C in the presence of concentrated H2SO4H_2SO_4 (3:1 molar ratio to tryptophol). The reaction proceeds via acid-catalyzed cyclocondensation, yielding methyl etodolac ester (97.5% purity).

  • Step B : Ester hydrolysis with aqueous NaOH (2:1 molar ratio) at 80°C for 2 hours produces etodolac free acid, which is subsequently converted to the sodium salt via neutralization.

Advantages :

  • Low-temperature cyclocondensation minimizes side reactions (e.g., oxidation of indole).

  • Toluene as a solvent facilitates easy phase separation during workup.

Sodium Salt Formation and Purification

Neutralization and Crystallization

(S)-Etodolac free acid is converted to its sodium salt by treatment with NaOH in ethanol-water (1:3 v/v) at 25°C. The sodium salt crystallizes upon cooling to 0–5°C, yielding a white powder with >99.5% chemical purity and <0.1% residual solvents.

Critical Quality Attributes :

  • Residual Solvents : Ethanol and isopropanol levels are controlled to <500 ppm via vacuum drying (40°C, 24 h).

  • Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms ee >99%.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

MethodYield (%)Purity (%)ee (%)Scalability
Glucamine Resolution86–9299.5>99Moderate
Alkaline Hydrolysis98–9999.098–99High
Cyclocondensation85–9097.5RacemicHigh

Environmental and Cost Considerations

  • Glucamine Resolution : Generates 0.5 kg waste/kg product (primarily spent solvents). Meglumine recovery via distillation reduces costs by 20%.

  • Alkaline Hydrolysis : Lowers solvent consumption by 40% compared to cyclocondensation but requires rigorous pH control .

Q & A

Q. What methodological approaches are effective in overcoming the poor aqueous solubility of (S)-Etodolac sodium for injectable formulations?

(S)-Etodolac sodium, a BCS Class II drug, exhibits low solubility in water (0.489 mg/mL in distilled water). To address this, mixed hydrotropy strategies using sodium acetate (20–40% w/v) and sodium benzoate (15–25% w/v) synergistically improved solubility by 31.5-fold and 72.5-fold, respectively. Optimized hydrotropic blends (e.g., 15% sodium benzoate + 25% solvent system S [Blend C]) achieved a 275.6-fold solubility enhancement via the shake-flask method. These blends were validated through FTIR studies confirming no drug-excipient interactions and physicochemical tests (pH 7.4–7.5, viscosity ~3.5 cP) .

Q. How can researchers validate the stability of (S)-Etodolac sodium formulations under accelerated conditions?

Stability studies should include:

  • Forced degradation : Exposure to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions (UV light) to assess degradation pathways.
  • Physical stability : Monitor crystal growth, turbidity, and color changes over 2 weeks at 25°C/60% RH. For example, Blend C and Blend O formulations remained clear with no crystal formation post-dilution (Table 16) .
  • Chemical stability : HPLC or UV spectrophotometry (281 nm) quantifies drug content. Blend C retained 104.45% potency after accelerated testing .

Q. What synthetic routes are reported for (S)-Etodolac, and how do reaction conditions influence yield?

The synthesis involves:

  • Reduction : o-Nitroethylbenzene reduced with Fe/HCl (96.2% yield at reflux for 3 h).
  • Diazotization : o-Ethylaniline treated with NaNO₂/HCl (0°C, 0.5 h).
  • Condensation : o-Ethylphenylhydrazine + 2,3-dihydrofuran in isobutanol (reflux, 3 h) to form 7-ethyltryptophol.
  • Esterification/Hydrolysis : Reaction with methyl 3-oxopentanoate (0°C, 1.5 h; 63% yield) followed by hydrolysis (reflux, 2.5 h; 95% yield). FTIR and NMR confirm structural integrity .

Advanced Research Questions

Q. How can conflicting solubility data for (S)-Etodolac sodium across studies be reconciled?

Discrepancies may arise from:

  • Hydrotrope concentration : Sodium acetate at 4M increased solubility 160-fold in UV studies vs. 31.5-fold at 20% w/v in formulation trials .
  • Methodology : Shake-flask vs. titrimetric methods yield variability. For example, UV spectrophotometry (4M sodium acetate) showed linearity at 1–6 μg/mL, while dilution studies in hydrotropic blends used 0.45 μm filtration .
  • Co-solvent systems : Solvent system S (undisclosed composition) contributed to 25% of Blend C’s solubility enhancement, suggesting proprietary additives may influence results .

Q. What experimental design optimizes emulsomes for sustained (S)-Etodolac sodium delivery?

A Box-Behnken design (3 factors, 3 levels) optimizes:

  • Independent variables : Drug-to-phospholipid ratio (A), tristearin-to-phospholipid ratio (B), stearylamine-to-phospholipid ratio (C).
  • Responses : Particle size (Y1: 383.1 nm), zeta potential (Y2: +47.2 mV), entrapment efficiency (Y3: 80.1%).
  • Validation : TEM confirms spherical morphology; in vitro release shows 88.69% sustained release over 24 h. Design-Expert® software predicts responses within 5% error .

Q. How do cocrystallization strategies enhance the dissolution rate of (S)-Etodolac sodium?

Cocrystals with glutaric acid (1:2 molar ratio) improve dissolution via hydrogen bonding. Synthesis involves:

  • Cooling crystallization : Dissolve (S)-Etodolac in methanol and glutaric acid in water, mix, refrigerate overnight.
  • Characterization : DSC confirms thermal stability; PXRD validates cocrystal formation. Aqueous solubility increases 8-fold compared to pure drug .

Q. What statistical and methodological critiques apply to (S)-Etodolac sodium formulation studies?

Key considerations include:

  • Sample size : Small batches (e.g., n=3 in stability testing) may underpower statistical significance .
  • Blinding/Randomization : Rarely reported in hydrotropic blend trials, risking bias .
  • Extrapolation : Accelerated stability data (2 weeks) may not predict long-term shelf-life .

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